1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile
Description
Properties
CAS No. |
972-17-8 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-benzyl-4-(2-methylanilino)piperidine-4-carbonitrile |
InChI |
InChI=1S/C20H23N3/c1-17-7-5-6-10-19(17)22-20(16-21)11-13-23(14-12-20)15-18-8-3-2-4-9-18/h2-10,22H,11-15H2,1H3 |
InChI Key |
PZPLFWQZPIAMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCN(CC2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Pre-Functionalized Piperidine Intermediates
A widely reported method involves the sequential functionalization of a pre-formed piperidine ring.
Stepwise Alkylation and Amination
-
Piperidine Ring Formation :
-
Introduction of o-Toluidino Group :
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., chloride) from o-toluidine derivatives. Steric hindrance from the ortho-methyl group necessitates elevated temperatures.
Multicomponent Reaction (MCR) Approaches
Recent patents highlight one-pot strategies to streamline synthesis:
Cyclocondensation of Benzylamine, Acrylonitrile, and o-Toluidine
-
Procedure :
Benzylamine reacts with acrylonitrile in methanol under microwave irradiation (100°C, 15 min), followed by addition of o-toluidine and acetic acid. -
Key Advantages :
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes polarity for intermediate stabilization |
| Temperature | 50–60°C | Prevents nitrile hydrolysis |
| Molar Ratio (Benzylamine:Acrylonitrile) | 1:3–5 | Minimizes byproducts |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High selectivity, established protocol | Multi-step, requires harsh bases | 70–85% | Industrial |
| Multicomponent Reaction | One-pot, time-efficient | Microwave dependency | 80–89% | Lab-scale |
| Reductive Amination | Mild conditions, high purity | Cyanide handling risks | 70–76% | Pilot-scale |
Industrial-Scale Optimization
Catalyst Screening
Solvent Systems
-
Methanol vs. Toluene :
Methanol enhances benzylation but requires careful pH control to prevent nitrile hydrolysis.
Stability and Purification
-
Degradation Pathways :
-
Purification :
Emerging Techniques
Photochemical Cyclization
Chemical Reactions Analysis
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-toluidino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Research into the biological activity of 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile suggests that it may interact with various biological targets, including receptors and enzymes. Key areas of investigation include:
- Dopamine Receptor Modulation : The compound has been studied for its potential as a selective antagonist for the dopamine D4 receptor. This receptor is implicated in various neurological disorders, including Parkinson's disease and schizophrenia. Preliminary studies indicate that derivatives of this compound may help modulate motor functions and reduce dyskinesias associated with L-DOPA treatment in Parkinson’s disease models .
- Anticancer Properties : Investigations are ongoing to explore the compound's efficacy against cancer cell lines. Its ability to affect cellular pathways through receptor modulation could lead to novel therapeutic strategies in oncology.
Synthetic Applications
The synthesis of 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile involves several key steps that can be optimized for industrial production:
- Starting Materials : Common reagents include benzyl chloride, o-toluidine, and piperidine derivatives.
- Reactions : The synthesis typically involves nucleophilic substitutions and cyclization reactions under controlled conditions to yield high purity products.
- Optimization : Reaction conditions such as temperature, solvent choice, and catalyst use can significantly affect yield and purity.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence the reactivity and biological activity of related compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | Similar structure but with a p-toluidino group | Different reactivity due to the position of the methyl group |
| 1-Benzyl-4-(m-toluidino)piperidine-4-carbonitrile | Contains an m-toluidino group | Variations in chemical behavior compared to o-toluidino derivative |
These comparisons illustrate how substituent positioning on the piperidine ring can significantly alter the properties of these compounds, potentially leading to different pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on elucidating the mechanism of action for 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile:
- Mechanism of Action : The compound is believed to interact with specific receptors or enzymes, modulating their activity which leads to various biological effects. Detailed research is necessary to identify specific molecular targets involved in its action .
- Stability Studies : Investigations into the metabolic stability of this compound have revealed that it undergoes significant transformations in liver microsomes, which could affect its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Steric Effects
- 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile (CAS 97337-77-4): The para-methyl group on the anilino moiety reduces steric hindrance compared to the ortho isomer. This positional difference may enhance binding to flat hydrophobic pockets in enzymes (e.g., choline kinase) by allowing better alignment with aromatic residues like Trp420 or Tyr354 .
Electronic and Basicity Differences
- 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile (CAS 92703-36-1): The dimethylamino group is a stronger base (pKa ~10–11) than the o-toluidino group (pKa ~4–5 for anilines), influencing protonation states under physiological conditions. This may enhance cation-π interactions in enzyme active sites, similar to pyridinium-containing analogs like 1-benzyl-4-(dimethylamino)pyridinium derivatives .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Key Substituent Effects |
|---|---|---|---|
| 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile | 291.39 (estimated) | ~2.1* | Steric hindrance from ortho-methyl; moderate lipophilicity |
| 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | 291.39 | ~2.3 | Improved hydrophobic interactions |
| 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile | 243.35 | 1.65 | Smaller substituent; higher solubility |
| 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | 291.39 | ~2.0 | Flexible, unsubstituted anilino group |
*Estimated based on analogs .
Biological Activity
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3
- Molecular Weight : 305.4 g/mol
- IUPAC Name : 1-benzyl-4-(o-toluidino)piperidine-4-carbonitrile
- CAS Number : 972-18-9
The compound features a piperidine ring substituted with a benzyl group and an o-toluidine moiety, contributing to its unique pharmacological profile.
Research indicates that 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cell proliferation, particularly in cancer cells.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value of approximately 700 nM against prostate cancer cells, indicating potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The presence of the carbonitrile group is thought to enhance its binding affinity to target proteins involved in these processes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile may have neuroprotective effects:
- In vitro Neuroprotection : Studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated IC50 of 700 nM against prostate cancer cell lines; induced apoptosis via caspase activation. |
| Study B | Showed antibacterial activity against E. coli and S. aureus; effective at concentrations as low as 10 µg/mL. |
| Study C | Reported neuroprotective effects in a model of oxidative stress; reduced cell death by 30% compared to control. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile, and how can reaction conditions be systematically improved?
- Methodological Answer : Begin with nucleophilic substitution or reductive amination to introduce the o-toluidino group onto the piperidine ring. Use benzyl chloride for N-alkylation to attach the benzyl moiety. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. For example, highlights analogous piperidine syntheses using benzyl groups and aryl amines, suggesting dichloromethane or THF as solvents and room temperature for stable intermediates. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for characterizing 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile, and how should data be cross-validated?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine carbons at 40–60 ppm). Compare with computed spectra (e.g., PubChem data in ).
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and MS for molecular ion confirmation ([M+H]+ expected).
- Cross-Validation : Overlay experimental and theoretical IR spectra (carbonitrile stretch ~2240 cm) and validate crystallinity via XRD .
Q. How should in vitro pharmacological assays be designed to evaluate this compound’s bioactivity?
- Methodological Answer : For antimicrobial testing, use microdilution assays (e.g., MIC against S. aureus or E. coli) with 96-well plates and resazurin viability staining. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing to controls. Include dose-response curves (1–100 µM) and validate selectivity via comparative assays on non-cancerous cells (e.g., HEK293). Reference for hydrazinyl-piperidine derivatives tested in similar frameworks .
Advanced Research Questions
Q. How can computational models (e.g., DFT or molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map nucleophilic/electrophilic sites (e.g., carbonitrile group as electrophile). Use molecular docking (AutoDock Vina) to simulate binding to targets like kinase enzymes or GPCRs, leveraging crystallographic data from PDB. Validate predictions with experimental IC values. emphasizes integrating computational reaction path searches with experimental validation to reduce trial-and-error approaches .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Source Analysis : Compare purity (HPLC ≥98% in vs. lower grades), assay conditions (e.g., serum content affecting bioavailability), and cell line genetic drift.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. Replicate assays under standardized protocols (e.g., CLIA guidelines).
- Mechanistic Follow-Up : Conduct target engagement studies (e.g., SPR for binding affinity) to confirm on-target effects .
Q. What advanced separation techniques (e.g., membrane technologies) improve purification of this compound from complex mixtures?
- Methodological Answer : Implement centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system for high-resolution separation. For scale-up, use simulated moving bed (SMB) chromatography. classifies membrane technologies under CRDC RDF2050104, recommending nanofiltration for solvent recovery .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling 1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile, given limited toxicological data?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles ( ).
- Ventilation : Use fume hoods for synthesis and aliquot preparation ().
- Toxicity Screening : Perform Ames test (bacterial reverse mutation) and zebrafish embryo assays (FET) as preliminary ecotoxicological screens .
Q. How can researchers ensure compliance with disposal and transportation regulations for this compound?
- Methodological Answer : Classify waste under EPA guidelines (D001 for ignitability if in ethanol solutions). Neutralize cyanide-containing byproducts with Fe/NaOH before disposal. For transport, follow IATA Packing Instruction 620 ( ) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
